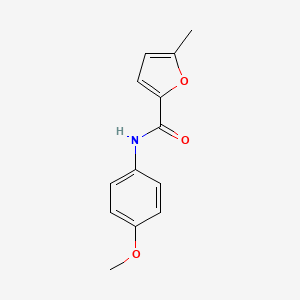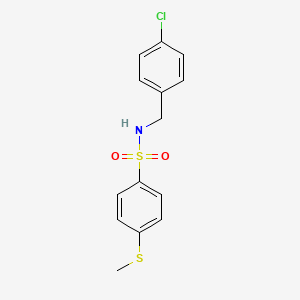
N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide, also known as CBMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylase, an enzyme that plays a role in the regulation of gene expression. By inhibiting these enzymes, N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide may alter various biochemical pathways in the body, leading to its biological effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide inhibits the growth of cancer cells, fungi, and bacteria. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide reduces tumor growth and improves survival in animal models of cancer. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has also been shown to reduce inflammation and oxidative stress in animal models of various diseases.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has also been extensively studied, and its biological activities are well-established. However, N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has some limitations for lab experiments. It is not very soluble in water, which can limit its use in certain experiments. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide also has some toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the use of N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide. One direction is the development of new drugs based on the structure of N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide. Researchers can modify the structure of N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide to develop new compounds with improved pharmacological properties. Another direction is the use of N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide in the synthesis of MOFs with specific properties for various applications. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide can also be used as a tool for the study of various biochemical pathways in the body. Overall, N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has significant potential for various applications in the future.
合成方法
N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-(methylthio)benzylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzylamine with 4-(methylthio)benzenesulfonyl chloride in the presence of a base. Both methods result in the formation of N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide, which can be purified using various techniques such as column chromatography.
科学研究应用
N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has been shown to have anticancer, antifungal, and antibacterial properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has also been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new drugs.
In drug discovery, N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has been used as a scaffold for the development of new drugs. Researchers have modified the structure of N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide to develop new compounds with improved pharmacological properties. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has also been used as a precursor for the synthesis of other sulfonamide derivatives, which have been found to have various biological activities.
In material science, N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. N-(4-chlorobenzyl)-4-(methylthio)benzenesulfonamide has been used to synthesize MOFs with high surface areas and tunable pore sizes, making them suitable for various applications.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c1-19-13-6-8-14(9-7-13)20(17,18)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSEQMHZDOGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

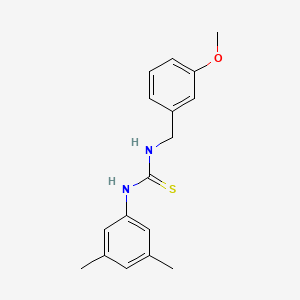
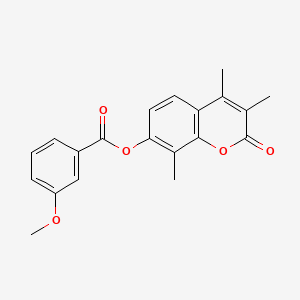
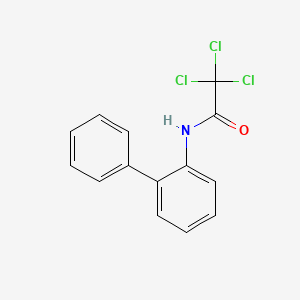
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
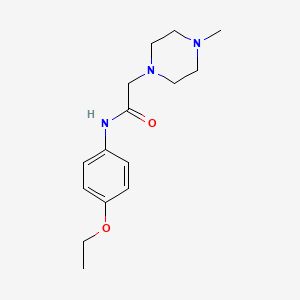
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
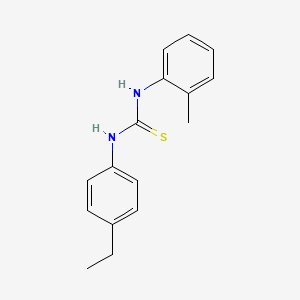

![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
